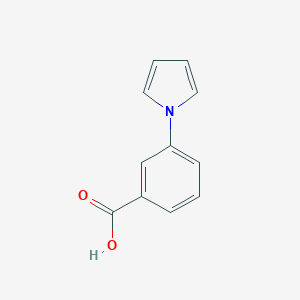

3-(1H-pyrrol-1-yl)benzoic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-1-yl)benzoic acid” is represented by the formula C11H9NO2 . The average mass is 187.195 Da and the monoisotopic mass is 187.063324 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.2 . The compound should be stored in a dark place, sealed, and at room temperature .Scientific Research Applications

Luminescence and Magnetism

3-Pyridin-yl-benzoic acid derivatives, related to 3-(1H-pyrrol-1-yl)benzoic acid, have been used to synthesize lanthanide coordination polymers. These polymers exhibit unique luminescence and magnetic properties, making them potentially useful in materials science (Hou et al., 2013).

Molecular Design and Solid State Fluorescence

An aryl-substituted pyrrole derivative, closely related to this compound, has been found to exhibit controllable fluorescence in the solid state. Its unique molecular design allows for potential applications in temperature monitoring devices (Han et al., 2013).

Chemical Complexation

The compound 4(1H-pyrrole 1-yl) benzoic acid, structurally related to this compound, forms inclusion complexes in aqueous solutions and has unique interactions in non-aqueous environments. This suggests potential applications in the development of chemical sensors or delivery systems (Panja et al., 2004).

Coordination Chemistry and Materials Development

4-(Pyrrole-1-yl) benzoic acid has been utilized in the fabrication of multilayered hybrid films, showing promising applications in the field of material science and electrochemistry (Makowski et al., 2007).

Antibacterial and Antitubercular Agents

Derivatives of 4-pyrrol-1-yl benzoic acid have been synthesized and show promising antibacterial and antitubercular activities. This highlights the potential of these compounds in developing new antimicrobial agents (Joshi et al., 2008).

Fluorescent Sensor Development

Pyrrole-substituted benzoic acid has been used to develop a rapid and sensitive fluorescent sensor for primary amine detection in the solid state. This technology could be useful in environmental monitoring and industrial applications (Han et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-(1H-pyrrol-1-yl)benzoic acid are currently unknown. This compound is a derivative of pyrrole, which is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it might interact with similar targets as these compounds.

Mode of Action

For instance, it could bind to the active site of an enzyme, altering its function, or interact with a receptor, modulating its signaling .

Biochemical Pathways

Based on its structural similarity to other pyrrole derivatives, it might affect pathways related to the function of histidine, purine, histamine, and dna-based structures .

Result of Action

Based on its structural similarity to other pyrrole derivatives, it might have similar effects, such as modulation of enzyme activity or receptor signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. It is recommended to store this compound in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name |

3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODFNQCZFHLJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61471-45-2 | |

| Record name | 3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

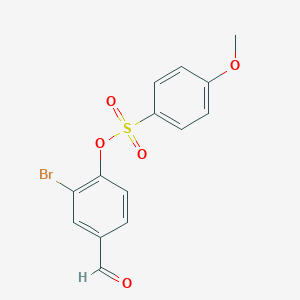

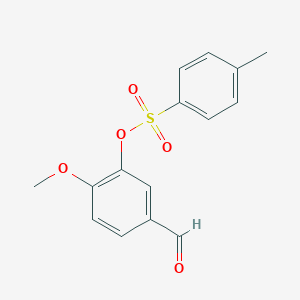

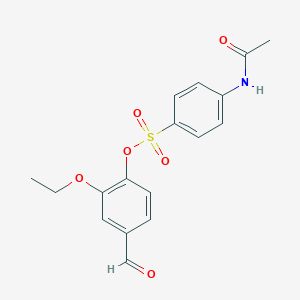

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

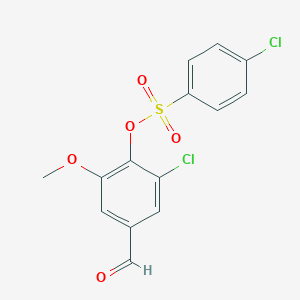

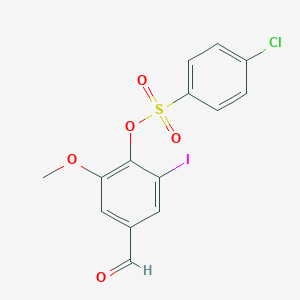

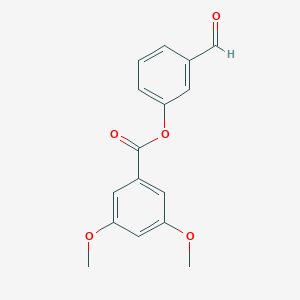

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B475830.png)

![ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B475859.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)